molecular formula C18H18BrNO4 B14804779 Propyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate

Propyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B14804779
M. Wt: 392.2 g/mol
InChI Key: NCWMPZCENJFWGF-UHFFFAOYSA-N
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Description

Propyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C18H18BrNO4. This compound is characterized by the presence of a propyl ester group, a bromine atom, and a methoxy group attached to a benzoyl amide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

    Amidation: The formation of the amide bond by reacting the brominated and methoxylated benzoyl chloride with an amine group.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol (C3H7OH) in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KCN in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Propyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The ester and amide groups contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-[(4-methoxybenzoyl)amino]benzoate: Lacks the bromine atom, resulting in different reactivity and binding properties.

    Propyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    Propyl 4-[(3-bromo-4-hydroxybenzoyl)amino]benzoate: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

Propyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is unique due to the combination of bromine and methoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

propyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H18BrNO4/c1-3-10-24-18(22)12-4-7-14(8-5-12)20-17(21)13-6-9-16(23-2)15(19)11-13/h4-9,11H,3,10H2,1-2H3,(H,20,21)

InChI Key

NCWMPZCENJFWGF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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